Dimethyl-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methylimino]-oxo-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methylimino]-oxo-lambda6-sulfane is a complex organic compound characterized by its unique structure, which includes a sulfonylpiperidine moiety and a lambda6-sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methylimino]-oxo-lambda6-sulfane typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.
Formation of the Lambda6-Sulfane Group: The lambda6-sulfane group is introduced through a series of oxidation and substitution reactions, typically involving sulfur-containing reagents and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methylimino]-oxo-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Dimethyl-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methylimino]-oxo-lambda6-sulfane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Dimethyl-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methylimino]-oxo-lambda6-sulfane exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-[[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methylimino]-oxo-lambda6-sulfane
- Dimethyl-[[1-(2-methylphenyl)sulfonylpiperidin-3-yl]methylimino]-oxo-lambda6-sulfane
- Dimethyl-[[1-(3-chlorophenyl)sulfonylpiperidin-3-yl]methylimino]-oxo-lambda6-sulfane
Uniqueness
Dimethyl-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methylimino]-oxo-lambda6-sulfane is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
dimethyl-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methylimino]-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-13-6-4-8-15(10-13)22(19,20)17-9-5-7-14(12-17)11-16-21(2,3)18/h4,6,8,10,14H,5,7,9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVZFAGVSWVIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)CN=S(=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.